molecular formula C13H13N3O B13010363 2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine

2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine

Cat. No.: B13010363
M. Wt: 227.26 g/mol
InChI Key: ARFWUWUOATZRKT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

2-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C13H13N3O/c1-7(2)13-15-10-8-5-3-4-6-9(8)17-11(10)12(14)16-13/h3-7H,1-2H3,(H2,14,15,16)

InChI Key

ARFWUWUOATZRKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)N)OC3=CC=CC=C32

Origin of Product

United States

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